

# Serum Midkine Levels as a Prognostic Biomarker: A Comparative Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *midkine*

Cat. No.: B1177420

[Get Quote](#)

This guide provides a comprehensive overview of the correlation between serum **midkine** (MK) levels and disease stage, with a focus on its role in cancer. **Midkine**, a heparin-binding growth factor, is increasingly recognized as a key player in tumorigenesis, involved in processes such as cell growth, metastasis, and drug resistance.<sup>[1]</sup> Its expression is significantly elevated in various malignancies, making it a promising biomarker for diagnosis, prognosis, and therapeutic targeting.<sup>[2][3]</sup>

## Quantitative Analysis of Serum Midkine Levels Across Disease Stages

Serum **midkine** levels often show a positive correlation with advancing disease stage in several types of cancer.<sup>[4]</sup> This section presents comparative data from key studies, highlighting the quantitative differences in serum MK concentrations as diseases progress.

Table 1: Correlation of Plasma **Midkine** Levels with Neuroblastoma Stage

| Clinical Stage | Number of Patients (n) | Median Plasma Midkine (pg/mL) | Percentage of Patients with Elevated MK (>500 pg/mL) |
|----------------|------------------------|-------------------------------|------------------------------------------------------|
| Stage 1        | 73                     | 445                           | 38.4%                                                |
| Stage 2        | 39                     | 589                           | 59.0%                                                |
| Stage 3        | 40                     | 864                           | 70.0%                                                |
| Stage 4        | 56                     | 1445                          | 83.9%                                                |
| Stage 4S       | 12                     | 2439                          | 91.7%                                                |
| Normal Control | 17                     | <500                          | N/A                                                  |

Data sourced from a study on human neuroblastomas, indicating a significant increase in plasma MK levels with advancing stages of the disease.[\[5\]](#)

In neuroblastoma, plasma MK levels were found to be significantly elevated across all stages compared to normal controls.[\[5\]](#) A progressive increase in median MK concentration was observed from stage 1 to stage 4, with the highest levels detected in stage 4S.[\[5\]](#) Furthermore, higher MK levels in neuroblastoma are strongly correlated with poor prognostic indicators such as MYCN amplification and age over one year.[\[5\]\[6\]](#)

While a clear trend of rising serum **midkine** levels with advanced tumor stages is observed in conditions like non-small cell lung cancer (NSCLC), this correlation is not universally consistent across all malignancies.[\[7\]](#) For instance, one study on head and neck squamous cell carcinoma (HNSCC) found no significant correlation between serum MK concentration and the clinical stage, suggesting that overexpression can occur even in early stages of the disease.[\[8\]](#) In colorectal cancer, the relationship between **midkine** levels and disease stage appears to be influenced by the tumor's location (colon vs. rectum).[\[9\]](#)

## Experimental Protocols for Serum Midkine Quantification

The accurate measurement of serum **midkine** is crucial for its clinical application as a biomarker. The most common method for quantifying serum MK is the enzyme-linked immunosorbent assay (ELISA).

#### Detailed Protocol for Serum **Midkine** Measurement by Sandwich ELISA:

This protocol is a generalized representation based on commercially available ELISA kits and methodologies described in the literature.[\[10\]](#)[\[11\]](#)

- Sample Collection and Preparation:
  - Collect whole blood samples from patients.
  - Centrifuge the blood samples at 4°C for 10 minutes to separate the serum.
  - Aliquot the serum into new tubes and store at -80°C until analysis to ensure stability.[\[10\]](#)
- ELISA Procedure (Double-Antibody Sandwich Method):
  - Coating: Wells of a microplate are pre-coated with a specific capture antibody against human **midkine**.
  - Sample Addition: Add a defined volume of patient serum and standards (recombinant human **midkine** of known concentrations) to the wells. Incubate to allow **midkine** in the sample to bind to the capture antibody.
  - Washing: Wash the wells to remove unbound substances.
  - Detection Antibody: Add a biotinylated detection antibody that binds to a different epitope on the **midkine** protein. Incubate to form a "sandwich" of capture antibody-**midkine**-detection antibody.
  - Washing: Perform another wash step to remove the unbound detection antibody.
  - Enzyme Conjugate: Add a streptavidin-horseradish peroxidase (HRP) conjugate. The streptavidin binds to the biotin on the detection antibody. Incubate.
  - Washing: A final wash step removes the unbound enzyme conjugate.

- Substrate Addition: Add a chromogenic substrate, such as tetramethylbenzidine (TMB). The HRP enzyme catalyzes a color change.
- Stopping the Reaction: Stop the reaction by adding an acid solution (e.g., sulfuric acid). The color intensity is proportional to the amount of **midkine** in the sample.
- Measurement: Read the absorbance at a specific wavelength (e.g., 450 nm) using a microplate reader.
- Quantification: Construct a standard curve using the known concentrations of the standards and their corresponding absorbance values. Determine the concentration of **midkine** in the patient samples by interpolating their absorbance values on the standard curve.[12][13]

## Midkine Signaling Pathways in Disease Progression

**Midkine** exerts its pro-tumorigenic effects by activating several key intracellular signaling pathways that are crucial for cell proliferation, survival, and metastasis.[14] Understanding these pathways is essential for developing targeted therapies.

One of the most critical pathways activated by **midkine** is the PI3K/AKT/mTOR pathway.[14][15] This pathway is frequently dysregulated in various cancers and plays a pivotal role in promoting cell growth, survival, and angiogenesis.[2]

[Click to download full resolution via product page](#)

Caption: **Midkine**-activated PI3K/AKT/mTOR signaling pathway.

The binding of **midkine** to its receptors on the cell surface initiates a cascade that activates PI3K.<sup>[15]</sup> Activated PI3K then phosphorylates PIP2 to form PIP3, which in turn activates AKT.<sup>[14]</sup> AKT, a central node in this pathway, subsequently activates mTOR, leading to downstream effects that promote key hallmarks of cancer, including enhanced cell proliferation, survival, angiogenesis, and metastasis.<sup>[2][14]</sup>

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Midkine: A Cancer Biomarker Candidate and Innovative Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurjbreasthealth.com [eurjbreasthealth.com]
- 4. Measuring midkine: the utility of midkine as a biomarker in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Correlation of elevated level of blood midkine with poor prognostic factors of human neuroblastomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Plasma midkine level is a prognostic factor for human neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serum midkine as non-invasive biomarker for detection and prognosis of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum midkine as a biomarker for malignancy, prognosis, and chemosensitivity in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tumor location determines midkine level and its association with the disease progression in colorectal cancer patients: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Elevated Midkine Serum Levels Are Associated with Long-Term Survival in Critically Ill Patients [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Midkine (MDK) in cancer and drug resistance: from inflammation to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Serum Midkine Levels as a Prognostic Biomarker: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1177420#correlation-of-serum-midkine-levels-with-disease-stage\]](https://www.benchchem.com/product/b1177420#correlation-of-serum-midkine-levels-with-disease-stage)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)